molecular formula C18H26N2O4 B15123910 1-(2-Carboxyphenylmethyl)-3-methyl-4-boc-piperazine

1-(2-Carboxyphenylmethyl)-3-methyl-4-boc-piperazine

Cat. No.: B15123910
M. Wt: 334.4 g/mol
InChI Key: BHTLXEDHGVUWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The compound is characterized by the presence of a carboxyphenylmethyl group, a methyl group, and a tert-butoxycarbonyl (Boc) protecting group attached to the piperazine ring

Preparation Methods

The synthesis of 1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine ring, followed by the introduction of the carboxyphenylmethyl and methyl groups. The Boc protecting group is then added to protect the nitrogen atoms during subsequent reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The Boc protecting group can be removed through hydrolysis, typically using acidic or basic conditions, to yield the free amine.

Scientific Research Applications

1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine has several applications in scientific research:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents

    Organic Synthesis: The compound serves as a precursor for the synthesis of more complex molecules. Its reactivity and stability make it suitable for use in various organic reactions.

    Biological Studies: Researchers use the compound to study the effects of piperazine derivatives on biological systems. It can be used to investigate the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of 1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The presence of the carboxyphenylmethyl group can enhance binding affinity and specificity, while the Boc protecting group can be removed to reveal reactive amine groups that can form covalent bonds with target molecules.

Comparison with Similar Compounds

1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine can be compared to other piperazine derivatives, such as:

    1-(2-carboxyphenylmethyl)-4-Bocpiperazine: Similar structure but lacks the methyl group, which may affect its reactivity and binding properties.

    1-(2-carboxyphenylmethyl)-3-methylpiperazine: Lacks the Boc protecting group, making it more reactive but less stable.

    1-(2-carboxyphenylmethyl)-3-methyl-4-acetylpiperazine: Contains an acetyl protecting group instead of Boc, which may influence its solubility and reactivity.

The uniqueness of 1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine lies in its combination of functional groups, which provides a balance of stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

2-[[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid

InChI

InChI=1S/C18H26N2O4/c1-13-11-19(9-10-20(13)17(23)24-18(2,3)4)12-14-7-5-6-8-15(14)16(21)22/h5-8,13H,9-12H2,1-4H3,(H,21,22)

InChI Key

BHTLXEDHGVUWDS-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.